2-(2-呋喃基)苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

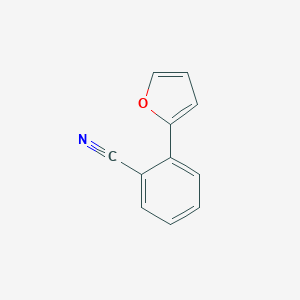

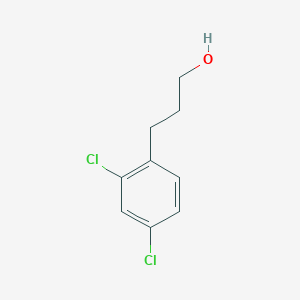

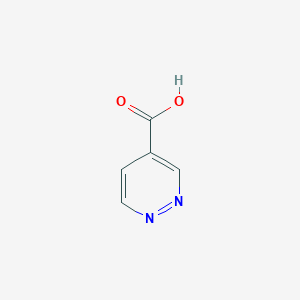

2-(2-Furyl)benzonitrile is a compound that is part of a broader class of furan derivatives. Furan compounds are known for their aromaticity and reactivity due to the presence of the furan ring, a five-membered oxygen-containing heterocycle. The specific structure of 2-(2-Furyl)benzonitrile includes a benzonitrile group attached to the furan ring, which can influence its chemical behavior and properties.

Synthesis Analysis

The synthesis of furan compounds can be complex, involving multiple steps and various reagents. For instance, derivatives of 3-(5-nitro-2-furyl)acrylonitrile have been prepared from 5-nitro-2-furonitrile, which is a related compound to 2-(2-Furyl)benzonitrile . The synthesis of 3-(5-nitro-2-furyl)-2-(2-furyl)acrylonitrile and its bromine derivatives has also been reported, indicating the possibility of synthesizing related compounds through halogenation and isomerization reactions .

Molecular Structure Analysis

The molecular structure of 2-(2-Furyl)benzonitrile is characterized by the presence of a furan ring and a benzonitrile group. The steric configurations of similar compounds, such as 3-(5-nitro-2-furyl)-2-(2-furyl)acrylonitrile, have been studied, revealing the existence of trans and cis isomers . These findings suggest that 2-(2-Furyl)benzonitrile may also exhibit isomerism, which can affect its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Furan compounds undergo various chemical reactions, including electrophilic and radical substitutions. For example, 2-(2-furyl)benzothiazole has been studied for its reactivity in nitration, bromination, and acylation reactions, which predominantly occur at the 5-position of the furan ring . This suggests that 2-(2-Furyl)benzonitrile may also undergo similar reactions, with the potential for further functionalization at specific positions on the furan ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. The synthesis and characterization of glass fiber reinforced composites from 2,3-epoxypropyl 3-(2-furyl)acrylate and acrylonitrile indicate that furan compounds can be incorporated into polymers to enhance certain properties, such as thermal stability and mechanical strength . Although not directly related to 2-(2-Furyl)benzonitrile, these studies provide insight into the potential applications and properties of furan-based materials.

科学研究应用

合成和化学应用

一个关键领域涉及复杂有机分子的合成。例如,作为制造非甾体抗炎材料的关键中间体的 2-氟-4-溴联苯的实际合成,例证了苯甲腈衍生物在药物化学中的重要性。为这些化合物开发有效的合成途径,克服了传统方法的局限性,突出了它们在大规模生产和制药行业中的实用性 (邱亚男等,2009)。

生物和环境影响

苯甲腈衍生物在生物应用中也发挥着重要作用,例如研究细菌中的腈水解酶。这些酶对于生物催化至关重要,提供了一种将有毒腈化合物转化为危害较小物质的方法,展示了这些化合物在环境和生物技术中的重要性 (N. Sulistinah & R. Riffiani,2018)。

药物开发和药物研究

在药物研究中,苯甲腈衍生物因其治疗潜力而被发现。对与苯甲腈衍生物具有结构相似性的苯并噻唑的研究,突出了这些化合物所具有的广泛活性,包括抗菌、镇痛和抗糖尿病特性。基于这些支架开发化疗剂的重点表明苯甲腈衍生物在药物发现中的关键作用 (A. Kamal 等,2015)。

超分子化学

苯甲腈衍生物在超分子化学中也很重要,它们通过非共价相互作用形成复杂结构的能力在纳米技术、聚合物加工和生物医学应用中得到应用。这种多功能性使它们成为超分子结构单元 (S. Cantekin 等,2012)。

安全和危害

2-(2-Furyl)benzonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

作用机制

Mode of Action

These activities are influenced by the substitution pattern around the nucleus . More research is needed to understand the specific interactions of 2-(2-Furyl)benzonitrile with its targets and the resulting changes.

Biochemical Pathways

These pathways could potentially be affected by 2-(2-Furyl)benzonitrile, leading to downstream effects

Action Environment

. This suggests that the compound’s action could potentially be influenced by environmental conditions.

属性

IUPAC Name |

2-(furan-2-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZNEBADSPRURH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402046 |

Source

|

| Record name | 2-(2-furyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Furyl)benzonitrile | |

CAS RN |

155395-45-2 |

Source

|

| Record name | 2-(2-furyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate](/img/structure/B130372.png)

![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid](/img/structure/B130375.png)